6-(4-Chlorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
6-(4-Chlorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound featuring a spirocyclic structure. This compound is characterized by the presence of a chlorophenoxy group, a thia-azaspirodecane core, and a carboxylic acid functional group. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenoxy)-1-thia-4-azaspiro[45]decane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
6-(4-Chlorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Halichlorine: A marine alkaloid with a similar thia-azaspirodecane core.
Pinnaic Acid: Another marine alkaloid with structural similarities.
Uniqueness
6-(4-Chlorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical properties and potential biological activities. Its spirocyclic structure also contributes to its stability and reactivity, making it a valuable compound in various research fields .
Properties
CAS No. |
62159-49-3 |
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Molecular Formula |
C15H18ClNO3S |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
6-(4-chlorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid |
InChI |
InChI=1S/C15H18ClNO3S/c16-10-4-6-11(7-5-10)20-13-3-1-2-8-15(13)17-12(9-21-15)14(18)19/h4-7,12-13,17H,1-3,8-9H2,(H,18,19) |
InChI Key |
AYSSZLFERYNROZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C(C1)OC3=CC=C(C=C3)Cl)NC(CS2)C(=O)O |
Origin of Product |
United States |
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